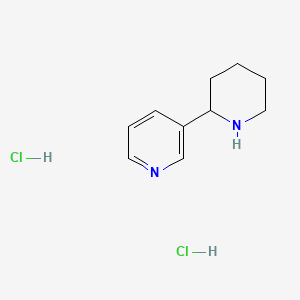

3-(Piperidin-2-yl)pyridine dihydrochloride

Vue d'ensemble

Description

3-(Piperidin-2-yl)pyridine dihydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities. It is commonly utilized in the synthesis of pharmaceuticals and other organic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing high-pressure reactors and continuous flow systems to maximize yield and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

3-(Piperidin-2-yl)pyridine dihydrochloride undergoes oxidation primarily at the piperidine nitrogen or the pyridine ring.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic, 60–80°C, 4–6 hrs | Ketone derivative | High |

| H₂O₂ | Aqueous, RT, 12 hrs | N-Oxide | Moderate |

Key Findings :

-

Oxidation with KMnO₄ under acidic conditions selectively converts the piperidine ring’s secondary amine to a ketone, forming 3-(2-oxopiperidin-1-yl)pyridine .

-

Hydrogen peroxide generates an N-oxide at the pyridine nitrogen, enhancing electrophilic substitution reactivity.

Acylation and Alkylation

The secondary amine in the piperidine ring participates in nucleophilic substitution reactions.

Acylation

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Triethylamine, DCM, 0°C→RT | N-Acetylated derivative |

| Benzoyl chloride | NaOH, THF, reflux | N-Benzoylated derivative |

Mechanism : The amine acts as a nucleophile, attacking the acyl chloride’s electrophilic carbonyl carbon. Triethylamine neutralizes HCl byproducts.

Alkylation

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C, 8 hrs | N-Methylated derivative |

| Ethyl bromoacetate | NaH, THF, 0°C→RT | Ethyl glycinate conjugate |

Applications : Alkylation enhances lipophilicity, improving blood-brain barrier penetration in drug candidates .

Suzuki-Miyaura Cross-Coupling

The pyridine ring undergoes palladium-catalyzed coupling with aryl boronic acids.

| Catalyst | Base | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃, DME/H₂O | Biaryl derivative | 75–85% |

| PdCl₂(dppf) | CsF, DMF | Heterobiaryl analog | 60–70% |

Example : Reaction with 4-methoxyphenylboronic acid yields 3-(piperidin-2-yl)-4'-methoxybiphenyl, a potential kinase inhibitor precursor.

Reduction Reactions

The pyridine ring can be reduced to a piperidine system under catalytic hydrogenation.

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | EtOH, 50 psi, 24 hrs | Hexahydro derivative |

| NaBH₄, CoCl₂ | MeOH, RT, 6 hrs | Partially reduced intermediate |

Note : Complete saturation of the pyridine ring alters the compound’s planarity, impacting receptor-binding affinity .

Salt Formation and pH-Dependent Reactivity

The dihydrochloride salt exhibits pH-sensitive behavior:

-

Deprotonation : In basic media (pH > 10), the piperidine nitrogen loses a proton, increasing nucleophilicity.

-

Stability : The hydrochloride form remains stable under anhydrous conditions but hydrolyzes slowly in aqueous solutions .

Industrial-Scale Reactions

| Process | Conditions | Advantage |

|---|---|---|

| Continuous flow | Microreactor, 100°C, 5 mins | High throughput, reduced waste |

| Microwave-assisted | 150°C, 20 mins | Rapid reaction optimization |

Case Study : Continuous flow synthesis of N-acetyl derivatives achieved 90% conversion with 50% reduced solvent use compared to batch methods.

Side Reactions and Byproducts

Applications De Recherche Scientifique

Neurobiology

3-(Piperidin-2-yl)pyridine dihydrochloride has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in the central nervous system.

- Mechanism of Action : The compound acts as a partial agonist at specific nAChR subtypes, potentially influencing neuronal activity related to learning, memory, and motor control .

- Neurodegenerative Diseases : Research indicates potential applications in treating conditions such as Alzheimer’s and Parkinson’s diseases. By modulating cholinergic activity, it may help alleviate symptoms associated with these disorders .

Insecticidal Properties

The compound exhibits insecticidal properties against various pests including aphids and mosquitoes. This aspect opens avenues for its use in agricultural applications.

- Efficacy Studies : Preliminary studies have demonstrated its effectiveness as an insecticide, although further research is needed to establish safety and regulatory approval for practical use in agriculture .

Neurodegenerative Disease Research

A study published in Neuropharmacology explored the effects of (S)-3-(piperidin-2-yl)pyridine dihydrochloride on models of Alzheimer’s disease. The findings suggested that the compound improved cognitive function in animal models by enhancing cholinergic signaling pathways.

Insecticide Development

Research conducted by the Agricultural Research Service evaluated the insecticidal effects of (S)-3-(piperidin-2-yl)pyridine dihydrochloride against common agricultural pests. Results indicated significant mortality rates among treated populations, suggesting its potential as a natural insecticide alternative.

Mécanisme D'action

The mechanism of action of 3-(Piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, such as:

- 2-(Piperidin-1-yl)pyridine

- 4-(Piperidin-1-yl)pyridine

- 3-(Piperidin-1-yl)pyridine

Uniqueness

What sets 3-(Piperidin-2-yl)pyridine dihydrochloride apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it particularly valuable in certain research and industrial applications .

Activité Biologique

3-(Piperidin-2-yl)pyridine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. It is structurally characterized by a piperidine ring attached to a pyridine moiety, which is known to influence various biological interactions. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2·2HCl, with a molecular weight of approximately 229.15 g/mol. The compound features a piperidine ring, which is a saturated nitrogen-containing heterocycle, and a pyridine ring, which is an unsaturated nitrogen-containing heterocycle. This combination allows for diverse interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the body. The nitrogen atoms in both the piperidine and pyridine rings can participate in hydrogen bonding, which is crucial for binding to biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to 3-(Piperidin-2-yl)pyridine have shown cytotoxic effects in various cancer cell lines. A notable study demonstrated that derivatives with similar structures exhibited significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Neuropharmacological Effects

Research has indicated that piperidine derivatives can modulate neurotransmitter systems. Specifically, some derivatives have shown affinity for serotoninergic and dopaminergic receptors, suggesting potential applications as neuroleptic agents. For example, compounds with similar piperidinyl structures were tested for their binding affinities to various receptor subtypes, revealing promising profiles for antipsychotic activity .

Antimicrobial Activity

There is emerging evidence that piperidine-containing compounds exhibit antimicrobial properties. These compounds have been evaluated against various bacterial strains, demonstrating effectiveness that warrants further exploration for therapeutic applications in infectious diseases.

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuropharmacological | Affinity for serotonin/dopamine receptors | |

| Antimicrobial | Effective against bacterial strains |

Case Studies

- Anticancer Study : A study published in MDPI reported that a derivative of 3-(Piperidin-2-yl)pyridine showed IC50 values indicating significant cytotoxicity against pancreatic cancer cells. This highlights the compound's potential as a lead structure for developing new anticancer agents .

- Neuropharmacology : In another investigation, derivatives were assessed for their neuropharmacological profile, showing promising results in modulating dopamine receptor activity without significant side effects typically associated with classical antipsychotics .

Propriétés

IUPAC Name |

3-piperidin-2-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMZQNZVYCJLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934525 | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143924-48-5, 15251-47-5 | |

| Record name | Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143924-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.